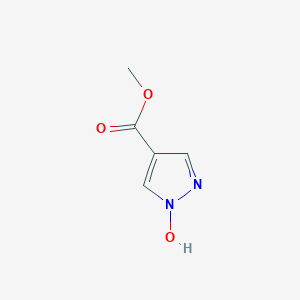

Methyl 1-hydroxypyrazole-4-carboxylate

Description

Properties

CAS No. |

108435-77-4 |

|---|---|

Molecular Formula |

C5H6N2O3 |

Molecular Weight |

142.11 g/mol |

IUPAC Name |

methyl 1-hydroxypyrazole-4-carboxylate |

InChI |

InChI=1S/C5H6N2O3/c1-10-5(8)4-2-6-7(9)3-4/h2-3,9H,1H3 |

InChI Key |

BKWFDOOYHLFIMP-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CN(N=C1)O |

Canonical SMILES |

COC(=O)C1=CN(N=C1)O |

Synonyms |

1H-Pyrazole-4-carboxylicacid,1-hydroxy-,methylester(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 1-Hydroxypyrazole-4-Carboxylate: Chemical Properties & Applications

This guide details the chemical properties, synthesis, and medicinal chemistry applications of Methyl 1-hydroxypyrazole-4-carboxylate , a specialized heterocyclic scaffold valued for its role as a carboxylic acid bioisostere.[1][2]

A Technical Guide for Medicinal Chemists and Process Scientists[1][2]

Executive Summary

Methyl 1-hydroxypyrazole-4-carboxylate is a functionalized pyrazole derivative characterized by an

Unlike typical pyrazoles (pKa ~14), the 1-hydroxypyrazole moiety is significantly more acidic (pKa ~4.5–5.0), closely mimicking the acidity and planar geometry of a carboxylate group while offering distinct lipophilicity and membrane permeability profiles.[3] This guide covers its tautomeric dynamics, validated synthetic protocols, and reactivity patterns.[3]

Chemical Identity & Structural Dynamics[3]

Nomenclature and Identifiers[1][2][3]

-

IUPAC Name: Methyl 1-hydroxy-1H-pyrazole-4-carboxylate[1][2]

-

Alternative Names: Methyl 1-hydroxypyrazole-4-carboxylic acid ester; 4-Methoxycarbonyl-1-hydroxypyrazole.[1][2]

-

Molecular Formula: C

H -

Molecular Weight: 142.11 g/mol [2]

-

CAS Number: Note: Often indexed under the acid (108435-76-3) or the parent pyrazole (51105-90-9 refers to the N-H analog).[1][2] Specific derivatives are often synthesized in situ.[3]

Tautomerism: The Core Property

The defining feature of 1-hydroxypyrazoles is the prototropic tautomerism between the

-

Form A (Neutral): Predominates in non-polar solvents (e.g., CHCl

).[3] -

Form B (Zwitterionic): Stabilized in polar protic solvents (e.g., H

O, MeOH) and responsible for the high acidity compared to N-H pyrazoles.[3]

This equilibrium allows the molecule to act as a proton donor/acceptor system similar to a carboxylic acid, facilitating bidentate interactions with receptor sites (e.g., GABA receptors, Aldose Reductase).[3]

Figure 1: Tautomeric equilibrium between the neutral N-hydroxy species and the zwitterionic N-oxide species.[1][2]

Synthetic Routes & Methodologies

The synthesis of

Protocol A: Cyclization via Benzyloxyhydrazine (Recommended)

This route ensures regioselectivity and prevents the formation of the

Reagents:

-

Methyl 2-(ethoxymethylene)-3-oxobutanoate (or Methyl 2-formyl-3-oxopropionate equivalent).[1][2]

-

Benzylhydrazine dihydrochloride (or free base).[3]

-

Palladium on Carbon (Pd/C), H

.[3]

Step-by-Step Workflow:

-

Condensation: React methyl 2-(ethoxymethylene)-3-oxobutanoate with benzylhydrazine in ethanol at reflux. The benzyl group protects the nitrogen, locking the oxidation state.[3]

-

Intermediate: Methyl 1-benzyl-1H-pyrazole-4-carboxylate (Incorrect) -> Correction: This gives the N-benzyl pyrazole.[1][2][3]

-

Correct Reagent: Use

-Benzylhydroxylamine ? No. -

Correct Reagent: Use

-Benzylhydroxyhydrazine (H -

Alternative Validated Route:Direct Oxidation of Pyrazole Esters .

-

Refined Protocol (Literature Validated): Synthesis from Hydrazine + Beta-Keto Ester followed by Oxidation .[1][2]

-

Protocol B: The "Patent Route" (Carboxylation)

Based on BASF Patent US4769473, this method is scalable for the acid, which is then esterified.[3]

-

Starting Material: 1-Hydroxypyrazole (prepared via hydrolysis of 1-alkoxypyrazoles).[1][2]

-

Carboxylation: Heat the potassium salt of 1-hydroxypyrazole under CO

pressure (20–50 bar) at 150–200°C (Kolbe-Schmitt conditions). -

Esterification: React the resulting 1-hydroxypyrazole-4-carboxylic acid with Methanol/H

SO

Figure 2: Synthetic pathways for accessing the methyl ester, highlighting the oxidative and carboxylation routes.[1][2]

Reactivity Profile

Acidity & Chelation

The pKa of the 1-hydroxy group is approximately 4.6–5.0 .[1][2][3]

-

Base Sensitivity: Treatment with mild bases (K

CO -

Chelation: The anion forms stable 5-membered chelate rings with divalent metals (Cu

, Zn

Alkylation Selectivity

The 1-hydroxypyrazole anion is an ambident nucleophile.[1][2]

-

O-Alkylation: Reaction with alkyl halides (e.g., MeI) typically yields 1-alkoxypyrazoles .[1][2]

-

N-Alkylation: Less common due to the high electron density on the oxygen, but can occur under specific solvent conditions, leading to pyrazole N-oxides .[1][2]

Reduction

The N-O bond is labile under reducing conditions.[3]

-

Catalytic Hydrogenation (H

/Pd-C): Cleaves the N-O bond to revert to the parent Methyl 1H-pyrazole-4-carboxylate .[1][2] This reaction is often used to prove the structure of N-hydroxy derivatives.[1][2][3]

Medicinal Chemistry Applications

Bioisosterism of Carboxylic Acids

Methyl 1-hydroxypyrazole-4-carboxylate (and its hydrolyzed acid form) acts as a non-classical bioisostere of the carboxylic acid moiety.[1][2]

| Feature | Carboxylic Acid (-COOH) | 1-Hydroxypyrazole (-N(OH)-) | Advantage |

| pKa | ~4.5 | ~4.7 | Similar ionization at physiological pH.[1][2] |

| H-Bonding | Donor & Acceptor | Donor & Acceptor | Mimics planar H-bond network.[1][2] |

| Lipophilicity | Low (Hydrophilic) | Moderate | Improved membrane permeability. |

| Metabolism | Glucuronidation | O-Glucuronidation | Can alter metabolic soft spots.[1][2][3] |

Case Studies

-

GABA Receptor Agonists: 1-Hydroxypyrazole analogues of muscimol and GABA show improved blood-brain barrier (BBB) penetration while maintaining receptor affinity.[1][2][3]

-

Aldose Reductase Inhibitors: Used to replace the acetic acid tail in inhibitors, reducing toxicity associated with high acidity while maintaining potency.[3]

-

Glutamate Transporters: The scaffold mimics the distal acid group of glutamate, providing selectivity for specific transporter subtypes (EAATs).[3]

Safety & Handling

-

Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]

-

Stability: 1-Hydroxypyrazoles are generally stable solids but can decompose at high temperatures or under strong reducing conditions.[1][2] Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.[3]

-

Explosion Risk: While not a primary explosive, N-oxides and N-hydroxy compounds can be energetic.[1][2] Differential Scanning Calorimetry (DSC) is recommended before scaling up >10g.[3]

References

-

BASF Aktiengesellschaft. (1988).[3][4] 1-Hydroxypyrazole-4-carboxylic acid.[1][2][5][6] US Patent 4,769,473.[3] Link

-

Papastavrou, N., et al. (2013).[3] "1-Hydroxypyrazole as a bioisostere of the acetic acid moiety in a series of aldose reductase inhibitors."[1][2][3] Bioorganic & Medicinal Chemistry, 21(17), 4951-4957.[1][3] Link[3]

-

Petersen, J. G., et al. (2013).[3][7][8] "Synthesis and Biological Evaluation of 4-(Aminomethyl)-1-hydroxypyrazole Analogues of Muscimol as γ-Aminobutyric Acid A Receptor Agonists." Journal of Medicinal Chemistry, 56(3), 993-1006.[3][7] Link

-

Hansen, J. F., et al. (1994).[3] "Preparation and oxidation of 1-hydroxypyrazoles and 1-hydroxypyrazole 2-oxides." Journal of Heterocyclic Chemistry, 31(2), 281-286.[3] Link[3]

-

Vedsø, P., & Begtrup, M. (2002).[3][9] "Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole." The Journal of Organic Chemistry, 67(3).[3] Link[3]

Sources

- 1. KR860000344B1 - Process for preparing cinnoline derivatives - Google Patents [patents.google.com]

- 2. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. patents.justia.com [patents.justia.com]

- 5. KR860000344B1 - ìë린 ì ëì²´ì ì ì¡°ë°©ë² - Google Patents [patents.google.com]

- 6. 108435-76-3 1-Hydroxypyrazole-4-carboxylic acid AKSci 9388CU [aksci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Biological activity screening of pyrazole compounds

An In-Depth Technical Guide to the Biological Activity Screening of Pyrazole Compounds

Foreword: The Pyrazole as a "Privileged Scaffold"

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful drugs across a wide range of therapeutic areas. These are termed "privileged structures" for their ability to bind to multiple, diverse biological targets with high affinity. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its metabolic stability, synthetic tractability, and capacity for forming key hydrogen bonds have cemented its role as a cornerstone in modern drug discovery.[1][3]

From the blockbuster anti-inflammatory drug Celecoxib to the pioneering anti-obesity agent Rimonabant and a multitude of kinase inhibitors in oncology, the pyrazole nucleus is a testament to structural versatility and pharmacological potency.[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and strategic considerations for screening pyrazole compound libraries to uncover novel therapeutic agents. We will move beyond mere protocols to explore the causality behind experimental design, ensuring a robust and self-validating screening cascade.

Chapter 1: Designing the Screening Cascade: A Strategy for Hit Identification

A successful screening campaign is not a single experiment but a multi-stage, logical funnel designed to efficiently identify true, validated hits from a large library of compounds while systematically eliminating artifacts and false positives. The design of this cascade is paramount and must be tailored to the specific biological question being addressed.

A typical workflow begins with a broad primary screen to identify initial "hits," which are then subjected to a series of increasingly rigorous assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

Expert Insight: The transition from Hit Confirmation to Dose-Response is a critical filter. A compound that is genuinely active should exhibit a predictable relationship between concentration and effect. The failure to generate a clean sigmoidal curve is a major red flag, often indicative of assay interference or other non-specific mechanisms. The inclusion of an orthogonal assay is a self-validating step; confirming activity with a different technological principle (e.g., a fluorescence-based primary assay followed by a label-free secondary assay) provides high confidence that the observed effect is not an artifact of the initial assay format.

Chapter 2: Key Therapeutic Areas & In Vitro Assay Protocols

Pyrazole derivatives have demonstrated a vast spectrum of biological activities.[4][6] This section provides detailed protocols for screening pyrazoles in three major therapeutic areas: inflammation, oncology, and infectious diseases.

Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX)

Many pyrazole-based compounds, most notably Celecoxib, function as non-steroidal anti-inflammatory drugs (NSAIDs) by selectively inhibiting the COX-2 enzyme.[7][8] COX-2 is responsible for producing prostaglandins that mediate pain and inflammation.[9][10]

Featured Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a cell-free enzymatic assay to quantify the direct inhibitory effect of pyrazole compounds on COX-2.

-

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.

-

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

TMPD (colorimetric probe)

-

Tris-HCl buffer (pH 8.0)

-

Test pyrazole compounds dissolved in DMSO

-

Celecoxib (positive control)

-

96-well microplate and plate reader (610 nm)

-

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, heme, and the COX-2 enzyme. Allow the enzyme to equilibrate in the buffer for 5 minutes at room temperature.

-

Compound Addition: Add 1 µL of test pyrazole compound (or DMSO for vehicle control, Celecoxib for positive control) to the appropriate wells of the 96-well plate. A typical screening concentration is 10 µM.

-

Enzyme Incubation: Add 150 µL of the enzyme/buffer mixture to each well and incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate Reaction: Add 20 µL of the colorimetric substrate solution (TMPD).

-

Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to all wells.

-

Kinetic Reading: Immediately place the plate in a plate reader and measure the absorbance at 610 nm every 30 seconds for 5 minutes.

-

Anticancer Activity: Cytotoxicity and Kinase Inhibition

Pyrazoles are a dominant scaffold in modern oncology, particularly as inhibitors of protein kinases that drive cancer cell proliferation and survival. Screening for anticancer activity typically involves a two-pronged approach: assessing general cytotoxicity against cancer cell lines and evaluating inhibition of specific molecular targets like kinases.

Featured Protocol 1: Cell Viability (MTT) Assay

This is a foundational, high-throughput assay to screen for compounds that reduce the viability or proliferation of cancer cells.

-

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.[13][14]

-

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)[13]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Doxorubicin (positive control)

-

96-well cell culture plates and plate reader (570 nm)

-

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: The next day, treat the cells with serial dilutions of the pyrazole compounds. Include wells for vehicle control (DMSO) and a positive control (Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe an anti-proliferative effect (typically 2-3 cell doubling times).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.[15]

-

Featured Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the ability of a compound to directly inhibit a specific protein kinase.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a light signal. The amount of light produced is directly proportional to the kinase activity.[16]

-

Materials:

-

Recombinant protein kinase (e.g., EGFR, BRAF V600E)[16]

-

Kinase-specific substrate peptide and ATP

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Kinase reaction buffer

-

Test pyrazole compounds and a known inhibitor (e.g., Erlotinib for EGFR)

-

384-well white microplates and a luminometer

-

-

Step-by-Step Methodology:

-

Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test pyrazole compound. Incubate at room temperature for 60 minutes.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes.

-

Convert ADP to ATP & Detect: Add 10 µL of the Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and initiates the luminescence reaction. Incubate for 30 minutes.

-

Measure Luminescence: Read the plate on a luminometer.

-

Data Analysis: A lower luminescent signal corresponds to less ADP produced, indicating greater kinase inhibition. Calculate percent inhibition relative to controls and determine IC₅₀ values from dose-response curves.

-

Table 1: Example Anticancer Activity Data for Hypothetical Pyrazole Compounds

| Compound ID | Target Cell Line | Cytotoxicity IC₅₀ (µM) | Target Kinase | Kinase Inhibition IC₅₀ (nM) |

| PZ-001 | A549 (Lung) | 5.2 | EGFR | 24.5 |

| PZ-002 | A549 (Lung) | > 50 | EGFR | > 10,000 |

| PZ-003 | MCF-7 (Breast) | 1.5 | AKT1 | 9.8 |

| PZ-004 | HCT-116 (Colon) | 0.8 | BRAF V600E | 5.1 |

| Doxorubicin | A549 (Lung) | 0.1 | - | - |

| Erlotinib | - | - | EGFR | 2.0 |

Data presented are for illustrative purposes and synthesized from trends reported in the literature.[13][14]

Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

Pyrazoles have also been investigated for their antibacterial and antifungal properties.[6][17][18] The standard method for quantifying antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC).

Featured Protocol: Broth Microdilution MIC Assay

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19]

-

Materials:

-

Step-by-Step Methodology:

-

Compound Dilution: Prepare a 2-fold serial dilution of each test compound in the 96-well plate using the broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.[18]

-

Chapter 3: Case Studies of Marketed Pyrazole Drugs

Examining the mechanisms of approved drugs provides invaluable insight into the successful application of the pyrazole scaffold.

Case Study 1: Celecoxib - The Selective COX-2 Inhibitor

Celecoxib (Celebrex) is a diaryl-substituted pyrazole that provides pain relief by minimizing inflammation.[7][8] Its mechanism relies on the selective inhibition of the COX-2 enzyme.[10][22] While both COX-1 and COX-2 enzymes produce prostaglandins, COX-1 is constitutively expressed and plays a role in protecting the stomach lining. Non-selective NSAIDs inhibit both, leading to potential gastrointestinal side effects. Celecoxib's selectivity for the inflammation-induced COX-2 enzyme provides a more targeted therapeutic effect.[8][9]

Case Study 2: Rimonabant - The CB1 Receptor Inverse Agonist

Rimonabant was developed as an anti-obesity drug. It acts as a selective inverse agonist for the cannabinoid-1 (CB1) receptor.[23][24] The endocannabinoid system is involved in regulating appetite.[25][26] Activation of CB1 receptors in the brain by endocannabinoids stimulates appetite. Rimonabant blocks this receptor, reducing appetite-stimulating signals and leading to decreased food intake.[23][25] Although it was withdrawn from the market due to psychiatric side effects, its mechanism of action remains a key example of a pyrazole targeting a G-protein coupled receptor (GPCR).[23]

Conclusion and Future Directions

The pyrazole scaffold continues to be a highly productive framework in the quest for novel therapeutics. The screening strategies outlined in this guide—from the initial high-throughput screen to detailed mechanistic and cytotoxicity assays—provide a robust pathway for identifying and validating new drug candidates. As our understanding of disease biology deepens, so too will the targets for which we screen these versatile compounds. Future efforts will likely focus on developing pyrazole derivatives for multi-target therapies, leveraging computational tools for more predictive in silico screening, and exploring new therapeutic areas where the unique properties of this privileged scaffold can be applied.[1][27][28] The combination of rational design, systematic screening, and a deep understanding of the underlying biology will ensure that pyrazole-based compounds remain at the forefront of medicinal chemistry for years to come.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Rimonabant?

- Study.com. Celecoxib: Mechanism of Action & Structure.

- Wikipedia. Celecoxib.

- News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology.

- StatPearls - NCBI Bookshelf. (2024, February 28). Celecoxib.

- MDPI. (2015, June 8). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.

- PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- R Discovery. What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy?

- Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3).

- ResearchGate. Structure–activity relationship (SAR) for pyrazole derivatives.

- IJPPR. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.

- Rimonabant. (2009, August 15).

- IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.

- PMC. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.

- PubMed. (2007, June 15). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use.

- Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- PubMed. (2025, March 15). A review of recent advances in anticancer activity and SAR of pyrazole derivatives.

- PubMed. (2009, September 15). Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions.

- Wikipedia. Rimonabant.

- Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.

- Der Pharma Chemica. Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives.

- PMC. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole.

- PMC. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31).

- MDPI. (2024, April 23). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.

- GJBE Global Academia. Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents.

- Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

- PMC. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.

- PubMed. (2018, November 24). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.

- MDPI. (2025, February 26). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.

- PMC. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.

- ACS Publications. (2021, April 29). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega.

- MDPI. (2024, May 21). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines.

- RSC Publishing. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.

- PubMed. (2025, January 17). Promising Anticancer Activity of Pyrazole Compounds against Glioblastoma Multiforme: Their Synthesis, In vitro, and Molecular Docking Studies.

- RSC Publishing. (2024, July 12). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis.

- Bentham Science Publishers. (2011, November 1). Synthesis and In Vitro Antitumor Activity of Novel Fluorine Containing Pyrazoles and Pyrazolines.

- PMC. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.

- ACS Publications. (2023, August 17). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega.

- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025, February 5).

- PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.

- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025, November 10).

- PMC. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.

- PMC. Current status of pyrazole and its biological activities.

- JOCPR. Synthesis, characterization and biological activity of certain Pyrazole derivatives.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. connectjournals.com [connectjournals.com]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jocpr.com [jocpr.com]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 24. Rimonabant - Wikipedia [en.wikipedia.org]

- 25. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 26. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. chemmethod.com [chemmethod.com]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of Methyl 1-Hydroxypyrazole-4-carboxylate with Electrophiles

Abstract

This technical guide provides a comprehensive exploration of the reactivity of methyl 1-hydroxypyrazole-4-carboxylate with a range of electrophiles. This versatile heterocyclic compound, possessing both an electron-donating 1-hydroxy group and an electron-withdrawing 4-methoxycarbonyl group, exhibits a rich and nuanced chemical behavior. This document will dissect the underlying electronic and steric factors governing its reactivity, offering field-proven insights into predicting and controlling reaction outcomes. Detailed mechanistic discussions, validated experimental protocols, and extensive referencing are provided to support researchers, scientists, and drug development professionals in leveraging this valuable scaffold for the synthesis of novel chemical entities.

Introduction: The Unique Profile of Methyl 1-Hydroxypyrazole-4-carboxylate

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and applications.[1] The subject of this guide, methyl 1-hydroxypyrazole-4-carboxylate, presents a particularly intriguing case for synthetic exploration. Its structure is characterized by a delicate balance of electronic effects: the N-hydroxy group acts as a powerful electron-donating group, enriching the pyrazole ring, while the methoxycarbonyl group at the C4 position exerts an electron-withdrawing effect. This electronic dichotomy, coupled with the presence of multiple potential nucleophilic sites (the N-hydroxy oxygen, the N2 nitrogen, and the pyrazole ring carbons), dictates a complex but ultimately controllable reactivity profile. Understanding these subtleties is paramount for the strategic design of synthetic routes toward functionalized pyrazole derivatives.

Synthesis of the Core Scaffold: Methyl 1-Hydroxypyrazole-4-carboxylate

A robust and reliable synthesis of the starting material is the foundation of any synthetic investigation. Methyl 1-hydroxypyrazole-4-carboxylate can be prepared through a multi-step sequence, beginning with the protection of the N-hydroxy group, followed by functionalization and subsequent deprotection. A well-established method involves the use of a benzyl protecting group.[2]

O-Benzylation of 1-Hydroxypyrazole

The initial step involves the protection of the hydroxyl group of 1-hydroxypyrazole. This is crucial to prevent side reactions in subsequent steps and to direct the regioselectivity of further transformations.

Experimental Protocol:

-

To a solution of 1-hydroxypyrazole in dichloromethane, add N-ethyldiisopropylamine.

-

Cool the mixture to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-(benzyloxy)pyrazole.[2]

Carboxylation of 1-(Benzyloxy)pyrazole

With the N-hydroxy group protected, the pyrazole ring can be functionalized. Carboxylation at the C4 position can be achieved through various methods, including formylation followed by oxidation, or direct carboxylation using a suitable carboxylating agent.

Esterification

The resulting 1-(benzyloxy)pyrazole-4-carboxylic acid is then esterified to the corresponding methyl ester using standard esterification procedures, such as reaction with methanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid).[3]

Debenzylation to Yield Methyl 1-Hydroxypyrazole-4-carboxylate

The final step is the removal of the benzyl protecting group to unveil the N-hydroxy functionality. This can be effectively achieved by catalytic hydrogenation.

Experimental Protocol:

-

Dissolve the methyl 1-(benzyloxy)pyrazole-4-carboxylate in a suitable solvent such as ethanol or methanol.

-

Add a palladium-based catalyst, for example, 10% Pd/C or SiliaCat Pd(0).[4][5]

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr apparatus) at room temperature.[5]

-

Monitor the reaction by TLC until completion.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain methyl 1-hydroxypyrazole-4-carboxylate.[4]

Reactivity with Alkylating Agents: The N- vs. O-Alkylation Dichotomy

Alkylation of methyl 1-hydroxypyrazole-4-carboxylate presents a classic case of ambident nucleophilicity, with the potential for reaction at either the N-hydroxy oxygen (O-alkylation) or the N2 nitrogen of the pyrazole ring (N-alkylation). The outcome of this competition is governed by several factors, including the nature of the alkylating agent, the base employed, and the reaction solvent, as dictated by Hard and Soft Acid-Base (HSAB) theory.[6][7]

Mechanistic Considerations

-

O-Alkylation: Favored by "hard" electrophiles and conditions that promote the formation of the N-oxide tautomer. The use of alkylating agents with hard leaving groups, such as dimethyl sulfate or methyl triflate, tends to result in O-alkylation.[6]

-

N-Alkylation: Favored by "soft" electrophiles. Alkyl halides, with their softer leaving groups, typically lead to N-alkylation.[6]

The electron-withdrawing methoxycarbonyl group at C4 will influence the relative nucleophilicity of the N2 position, potentially favoring O-alkylation to a greater extent than in unsubstituted 1-hydroxypyrazoles.

Caption: Competing N- and O-alkylation pathways.

Reactivity with Acylating Agents

Acylation of methyl 1-hydroxypyrazole-4-carboxylate can occur at the N-hydroxy group, leading to the formation of O-acylated products. This transformation is valuable for introducing a variety of functional groups and for the synthesis of biologically active molecules.

O-Acylation

The N-hydroxy group is generally more nucleophilic towards acylating agents than the N2-position, especially under neutral or basic conditions.

Experimental Protocol:

-

Dissolve methyl 1-hydroxypyrazole-4-carboxylate in a suitable aprotic solvent such as dichloromethane or THF.

-

Add a base, for example, triethylamine or pyridine, to act as an acid scavenger.

-

Cool the mixture to 0 °C and add the acylating agent (e.g., an acid chloride or anhydride) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring itself can undergo electrophilic substitution. The directing effects of the 1-hydroxy (activating) and 4-methoxycarbonyl (deactivating) groups play a crucial role in determining the regioselectivity of these reactions. In general, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position.[2][8] However, since this position is already substituted in our target molecule, electrophilic attack will be directed to the C3 or C5 positions. The electron-donating 1-hydroxy group will activate the C5 position, while the electron-withdrawing 4-methoxycarbonyl group will deactivate the entire ring, making these reactions more challenging than on an unsubstituted pyrazole.

Halogenation

Halogenation of pyrazoles is a common transformation and can be achieved using various halogenating agents. For methyl 1-hydroxypyrazole-4-carboxylate, the reaction is expected to occur at the C5 position due to the directing effect of the N-hydroxy group.

Experimental Protocol (Conceptual):

-

Protect the N-hydroxy group as a benzyl ether as described in section 2.1.

-

Dissolve the resulting methyl 1-(benzyloxy)pyrazole-4-carboxylate in a suitable solvent (e.g., CCl₄ or water).[9]

-

Add a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).[9]

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Isolate and purify the halogenated product.

-

Debenzylate as described in section 2.4 to obtain the 5-halo-1-hydroxypyrazole derivative.

Nitration

Nitration of pyrazoles is typically carried out using a mixture of nitric acid and sulfuric acid.[10] However, given the presence of the activating N-hydroxy group, milder nitrating conditions may be necessary to avoid over-oxidation or decomposition.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12] For methyl 1-hydroxypyrazole-4-carboxylate, formylation is anticipated to occur at the C5 position. The Vilsmeier reagent, typically generated from DMF and POCl₃, acts as the electrophile.[11][13]

Caption: Workflow for Vilsmeier-Haack formylation.

Quantitative Data Summary

| Electrophilic Reaction | Electrophile | Expected Position of Attack | Notes |

| O-Alkylation | Hard alkylating agents (e.g., (CH₃)₂SO₄) | O of N-OH | Favored by hard electrophiles. |

| N-Alkylation | Soft alkylating agents (e.g., CH₃I) | N2 | Favored by soft electrophiles. |

| O-Acylation | Acyl halides, Anhydrides | O of N-OH | Generally the preferred site for acylation. |

| Halogenation | NCS, NBS | C5 | C4 is blocked; N-OH directs to C5. |

| Nitration | HNO₃/H₂SO₄ | C5 | Milder conditions may be required. |

| Vilsmeier-Haack | Vilsmeier Reagent | C5 | Requires an electron-rich ring. |

Conclusion

Methyl 1-hydroxypyrazole-4-carboxylate is a molecule of significant synthetic potential, offering multiple avenues for functionalization. Its reactivity is a finely tuned interplay between the electron-donating N-hydroxy group and the electron-withdrawing 4-methoxycarbonyl group. While the N-hydroxy group presents a challenge in terms of N- versus O-alkylation, this can be controlled through the judicious choice of reagents and reaction conditions. For electrophilic substitution on the pyrazole ring, the C5 position is the most likely site of attack. This guide has provided a framework for understanding and predicting the reactivity of this important heterocyclic building block, supported by established principles and detailed protocols. Further exploration of its reactivity will undoubtedly lead to the discovery of novel and valuable chemical entities.

References

-

Vedsø, P., & Begtrup, M. (1995). Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole. The Journal of Organic Chemistry, 60(15), 4995–4998. [Link]

-

Yadav, V. K., & Kumar, N. V. (2019). One-pot activation–alkynylation–cyclization synthesis of 1,5-diacyl-5-hydroxypyrazolines in a consecutive three-component fashion. Beilstein Journal of Organic Chemistry, 15, 136–145. [Link]

-

Šačkus, A., & Degutytė, R. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, e202500024. [Link]

-

Chen, J. L., & Chen, J. J. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10836–10845. [Link]

-

Chavan, S. S., & Pathare, R. S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365–27387. [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1–14. [Link]

-

Ivonin, S. P., Kurpil, B. B., & Volochnyuk, D. M. (2014). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. Heterocyclic Communications, 20(6), 373-376. [Link]

-

Foces-Foces, C., et al. (2025). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Crystals, 15(8), 953. [Link]

-

Al-Ostoot, F. H., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. [Link]

-

Pereira, M. M. A., et al. (2025). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Molecules, 30(15), 3498. [Link]

-

Unnikrishnan, U., et al. (2023). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1286, 135555. [Link]

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

-

Pandarus, V., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Chemistry-A European Journal, 17(18), 4971-4974. [Link]

-

Finar, I. L., & Hurlock, R. J. (1957). The nitration and bromination of some 1-substituted pyrazoles. Journal of the Chemical Society (Resumed), 3024-3028. [Link]

-

D'Auria, M., et al. (2007). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Journal of the Serbian Chemical Society, 72(5), 437-447. [Link]

- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012).

-

Ganjehpour, M., & Darvishi, F. (2014). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Journal of the Serbian Chemical Society, 79(11), 1319-1326. [Link]

-

Van der Veken, P., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10335-10349. [Link]

-

Kamal, A., et al. (2004). A Simple and Efficient Synthesis of Ethyl 1-Aryl-4-formyl-1 H -pyrazole-3-carboxylates. Synthetic Communications, 34(11), 1965-1971. [Link]

-

Zhang, W., et al. (2022). Electrochemical oxidative selective halogenation of pyrazolones for the synthesis of 4-halopyrazolones. Organic & Biomolecular Chemistry, 20(34), 6825-6829. [Link]

-

Wikipedia contributors. (2023, December 2). Electrophilic aromatic directing groups. In Wikipedia, The Free Encyclopedia. [Link]

-

Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Journal of Molecular Structure, 1119, 138-147. [Link]

-

Li, J., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 4(1), 334-337. [Link]

-

Rzepa, H. S. (2025, July 17). “Typical Electron-Withdrawing Groups Are o, m-Directors Rather than m-Directors in Electrophilic Aromatic Substitution”. Henry Rzepa's Blog. [Link]

-

ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation? [Link]

-

LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]

-

Byju's. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]

-

Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

-

LibreTexts Chemistry. (2022, September 12). 1.31: Electrophilic Substitution. [Link]

-

Singh, S., & Singh, A. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. World Journal of Pharmacy and Pharmaceutical Sciences, 9(11), 1166-1183. [Link]

-

Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. [Link]

-

D'Auria, M. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1361. [Link]

-

Roy, S. C., & Adhikari, S. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(1), 1-6. [Link]

-

Goti, A., & Melchiorre, P. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Angewandte Chemie International Edition, 63(34), e202409951. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. qualitas1998.net [qualitas1998.net]

- 6. asianpubs.org [asianpubs.org]

- 7. US2998437A - Nitration of carboxylic acids and their derivatives - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for N-Alkylation of 1H-Pyrazoles Using Methyl Iodide

Executive Summary

The N-methylation of 1H-pyrazoles using methyl iodide (MeI) is a fundamental yet frequently challenging transformation in medicinal chemistry. While the reaction mechanism is a standard SN2 substitution, the ambident nature of the pyrazolate anion often leads to mixtures of regioisomers (

Mechanistic Insight & Regioselectivity Challenges

The Ambident Nucleophile Problem

Unsubstituted or symmetrically substituted pyrazoles present no regioselectivity issues. However, unsymmetrical pyrazoles (e.g., 3-substituted) exist in a tautomeric equilibrium. Upon deprotonation, the resulting pyrazolate anion delocalizes the negative charge across both nitrogen atoms (

The ratio of alkylated products (1,3-disubstituted vs. 1,5-disubstituted) is governed by:

-

Sterics: Alkylation generally favors the less hindered nitrogen (distal to bulky C3-substituents).

-

Electronics: Electron-withdrawing groups (EWG) reduce the nucleophilicity of the adjacent nitrogen.

-

Tautomer Ratio: The population of the reacting tautomer in solution (solvent-dependent).

Mechanistic Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the bifurcation point leading to regioisomers.

Figure 1: Mechanistic pathway showing the divergence of regioisomers from the common pyrazolate anion.

Strategic Optimization Matrix

Before beginning, select the method based on your substrate's electronic and steric profile.

| Variable | Recommendation | Rationale |

| Base | Cs₂CO₃ (Method A) | The "Cesium Effect" increases solubility in organic solvents and provides a "naked" anion for better reactivity than K₂CO₃. |

| NaH (Method B) | Required for electron-deficient pyrazoles (e.g., -NO₂, -CF₃) that are weak nucleophiles. | |

| Solvent | MeCN (Acetonitrile) | Good balance of polarity; easy to remove; moderate regioselectivity. |

| DMF (Dimethylformamide) | Essential for NaH; high dielectric constant stabilizes the transition state but difficult to remove during workup. | |

| Electrophile | MeI (Methyl Iodide) | Highly reactive "soft" electrophile. Warning: Neurotoxic.[1] |

| Temp | 0°C → RT | Start cold to minimize exotherm and over-alkylation (quaternization). |

Standard Operating Procedures (SOPs)

Safety First: Methyl Iodide Handling

-

Hazard: MeI is a volatile neurotoxin and suspected carcinogen.[2]

-

Engineering Controls: All steps MUST be performed in a functioning fume hood.

-

PPE: Use Silver Shield/Laminate gloves (MeI penetrates standard nitrile in <5 mins). If unavailable, use double-layered nitrile gloves and change immediately upon splash contact.

-

Decontamination: Keep a beaker of 10% aqueous ammonia or ethanolamine in the hood to quench spills/syringes.

Method A: Mild Conditions (Carbonate Base)

Best for: Standard substrates, acid-sensitive groups, and scale-up.

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Dissolution: Add the 1H-pyrazole substrate (1.0 equiv) and dissolve in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).

-

Base Addition: Add Cesium Carbonate (

) (1.5 – 2.0 equiv).-

Note: If using

, grind it to a fine powder to improve surface area.

-

-

Electrophile Addition: Cool the suspension to 0°C. Add Methyl Iodide (MeI) (1.1 – 1.2 equiv) dropwise via syringe.

-

Tip: Do not add large excess of MeI to prevent formation of the dimethyl pyrazolium salt.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir.

-

Time: Typically 2–16 hours. Monitor by TLC or LCMS.[3]

-

-

Workup:

Method B: Strong Base Conditions (Hydride)

Best for: Electron-poor pyrazoles (e.g., 3-nitro, 3-trifluoromethyl) or unreactive substrates.

-

Setup: Flame-dry a 2-neck flask under

flow. -

Base Suspension: Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv) to the flask. Wash with dry pentane/hexane (optional) to remove oil if high purity is required, or use as is. Suspend in anhydrous THF or DMF at 0°C.

-

Substrate Addition: Dissolve the pyrazole (1.0 equiv) in minimal THF/DMF and add dropwise to the NaH suspension at 0°C.

-

Observation: Watch for

gas evolution (bubbling). Stir for 30 mins at 0°C to ensure full deprotonation.

-

-

Alkylation: Add MeI (1.1 equiv) dropwise at 0°C.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT.

-

Quench & Workup:

-

Carefully quench with Sat.

solution (dropwise) at 0°C to destroy excess hydride. -

Dilute with EtOAc.[3] Wash with Water (x3) to remove DMF (critical step).

-

Dry over

, concentrate.

-

Analytical Validation: Distinguishing Isomers

The most critical step is proving which isomer you made. Do not rely solely on LCMS (same mass).

NOESY / ROESY Spectroscopy (The Gold Standard)

Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons close in space (<5 Å).

-

1,5-Isomer (Proximal): You will see a strong NOE correlation (cross-peak) between the new N-Methyl protons and the C5-Substituent protons.

-

1,3-Isomer (Distal): The N-Methyl protons will show a correlation with the C5-Proton (if C5 is unsubstituted) or NO correlation with the C3-substituent.

HMBC (Heteronuclear Multiple Bond Correlation)

Look for the 3-bond coupling (

-

N1-Me: Couples to C5 and C3 (weakly).

-

N2-Me: Couples to C3.

Analytical Workflow Diagram

Figure 2: Decision tree for the isolation and structural assignment of pyrazole isomers.

Troubleshooting & Tips

| Issue | Cause | Solution |

| Low Conversion | Base too weak or old MeI. | Switch to NaH/DMF; Distill MeI or use fresh bottle. |

| Quaternization | Too much MeI or high temp. | Strictly control stoichiometry (1.1 eq); Keep at 0°C longer. |

| Poor Regioselectivity | Substrate nature/Solvent. | Try bulky bases ( |

| Cannot Separate Isomers | Similar polarity. | Try changing stationary phase (C18 vs Silica) or solvent system (DCM/MeOH vs Hex/EtOAc). |

References

-

Mechanism & Regioselectivity

-

Safety Protocols

-

Advanced Methodology (Fluorinated Solvents)

- Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin

-

Source:J. Fluorine Chem.2005 , 126, 1230.

-

URL:[Link]

-

Analytical Differentiation

- Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

- Source: Oxford Instruments Applic

-

URL:[Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. chamberlandresearch.com [chamberlandresearch.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Managing Methyl Iodide Spills and Accidents | PDF [slideshare.net]

Application Note: Scale-Up Synthesis of Methyl 1-hydroxypyrazole-4-carboxylate

**Abstract

This application note provides a comprehensive technical guide for the scale-up synthesis of Methyl 1-hydroxypyrazole-4-carboxylate, a valuable heterocyclic building block. Transitioning from laboratory-scale synthesis to a robust, kilogram-scale process presents significant challenges in reaction control, thermal management, process safety, and product purification. We present a validated synthetic route via the cyclocondensation of dimethyl (methoxymethylene)malonate with hydroxylamine hydrochloride. This guide details critical process parameters, hazard analysis, equipment selection, and a step-by-step protocol for safe and efficient large-scale production, tailored for researchers and process chemists in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemicals, appearing in numerous commercial products.[1] The target molecule, Methyl 1-hydroxypyrazole-4-carboxylate, serves as a key intermediate for more complex derivatives. While laboratory synthesis often prioritizes yield and novelty, industrial scale-up demands a focus on safety, cost-effectiveness, scalability, and process robustness.

The selected synthetic strategy is a classic Knorr-type pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative.[2][3] In this specific case, we utilize dimethyl (methoxymethylene)malonate as the three-carbon backbone and, critically, hydroxylamine hydrochloride to install the N-hydroxy functionality.

This document will first outline a baseline laboratory protocol. It will then deconstruct the process to address the primary scale-up challenges, focusing on a detailed analysis of process hazards, thermal management, and the shift from chromatographic purification to industrial crystallization.

Proposed Synthetic Pathway

The synthesis proceeds via a one-pot cyclocondensation reaction.

Caption: Synthetic route to the target compound.

Hazard Analysis and Mitigation

A thorough understanding of reagent hazards is the cornerstone of safe process scale-up. The primary concern in this synthesis is the use of hydroxylamine hydrochloride.

| Reagent | Key Hazards | Mitigation Strategies for Scale-Up |

| Hydroxylamine Hydrochloride | Thermal Instability: Decomposes, potentially explosively, when heated above 140°C; decomposition begins above 115°C.[4][5] | • Use of a jacketed reactor with precise temperature control. • Avoid all localized heating; use controlled heating ramps. • Implement an emergency cooling plan (e.g., quench addition). • Perform Differential Scanning Calorimetry (DSC) on the reaction mixture to understand thermal behavior. |

| Toxicity & Corrosivity: Very hazardous upon skin contact, inhalation, or ingestion.[4][6] Corrosive solid.[6] | • Process must be conducted in a closed system (e.g., glass-lined reactor). • Use of full personal protective equipment (PPE), including acid-resistant gloves, face shield, and respirator. • Off-gases should be directed to a caustic scrubber. | |

| Methanol | Flammability: Highly flammable liquid and vapor. | • Use in a well-ventilated area with intrinsically safe equipment. • Ground all equipment to prevent static discharge. • Ensure fire suppression systems are appropriate for flammable liquids. |

| Hydrochloric Acid (Byproduct) | Corrosivity & Toxicity: Released as a byproduct. Corrosive to metals and tissue. | • Use of corrosion-resistant equipment (glass-lined steel). • Neutralize acidic off-gas with a caustic scrubber. • Neutralize the reaction mixture with a suitable base during work-up under controlled conditions. |

From Bench to Plant: Key Scale-Up Considerations

Transitioning from a 1L flask to a 100L reactor is not a linear process. The fundamental changes in surface-area-to-volume ratio affect heat and mass transfer, necessitating a revised approach to process control.

Thermal Management

-

Exotherm Control: The initial reaction between hydroxylamine and the malonate derivative can be exothermic. On a lab scale, a simple ice bath provides sufficient cooling. For a large-scale batch, this is inadequate.

-

Solution: Employ a jacketed reactor with a thermal control unit (TCU). The hydroxylamine hydrochloride should be added portion-wise or as a solution via a metering pump below the surface of the reaction mixture to ensure rapid mixing and heat dissipation. The internal temperature must be monitored continuously with a probe and kept within a safe, pre-determined range (e.g., 20-25°C) during the addition phase.

-

-

Heating to Reflux: Direct heating with a mantle is common in the lab but creates dangerous localized hotspots on a large scale.

-

Solution: The jacketed reactor's TCU allows for slow, controlled heating of the entire batch to reflux temperature. This prevents localized overheating that could initiate the decomposition of unreacted hydroxylamine hydrochloride.[4]

-

Work-Up and Purification

-

Quenching and Neutralization: In the lab, pouring the reaction mixture over ice and neutralizing with aqueous base is straightforward. At scale, this can generate significant heat and splashing.

-

Solution: The reaction mixture should be cooled to room temperature and then slowly transferred via a pump into a separate, stirred quench vessel containing chilled water. The neutralizing base (e.g., sodium bicarbonate or sodium hydroxide solution) should be added slowly with cooling to control the neutralization exotherm.

-

-

Purification: From Chromatography to Crystallization: While laboratory batches may be purified by silica gel chromatography, this method is economically and practically unfeasible for multi-kilogram quantities. Crystallization is the preferred industrial method.

-

Solution: A systematic crystallization solvent screen must be performed. A mixed solvent system, such as isopropanol/water or toluene/heptane, is often effective. The process involves dissolving the crude product in the chosen solvent at an elevated temperature, filtering hot to remove insoluble impurities, then cooling slowly according to a defined profile to promote the growth of large, pure crystals. Seeding with a small amount of pure product at the point of supersaturation can be critical for controlling crystal morphology and preventing oiling out.

-

Process Workflow

The scaled-up process requires a more segmented workflow compared to the "one-pot" lab approach.

Caption: Scaled-up experimental workflow diagram.

Detailed Scale-Up Protocol (1.0 kg Scale)

Warning: This process involves hazardous materials and should only be performed by trained chemists in a facility equipped with appropriate engineering controls and safety equipment.

Equipment:

-

20L glass-lined jacketed reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet.

-

Metering pump for liquid addition.

-

50L quench vessel with overhead stirrer.

-

Nutsche filter dryer or equivalent filtration setup.

-

Vacuum oven.

Reagents:

-

Dimethyl (methoxymethylene)malonate (DMOMM): 1.74 kg (10.0 mol, 1.0 equiv)

-

Hydroxylamine Hydrochloride: 0.73 kg (10.5 mol, 1.05 equiv)

-

Methanol (anhydrous): 10 L

-

Saturated Sodium Bicarbonate Solution: ~8 L (or as needed for neutralization)

-

Ethyl Acetate: 8 L

-

Heptane: 8 L

Procedure:

-

Reactor Setup: Inert the 20L reactor with nitrogen. Charge methanol (10 L) followed by dimethyl (methoxymethylene)malonate (1.74 kg). Begin stirring at 150 RPM.

-

Reagent Addition: Set the reactor jacket temperature to 20°C. In a separate container, dissolve the hydroxylamine hydrochloride (0.73 kg) in methanol (2 L). Slowly add the hydroxylamine solution to the reactor via a metering pump over 60-90 minutes, ensuring the internal temperature does not exceed 30°C. A slight exotherm is expected.

-

Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (~65°C) over 1 hour. Maintain a gentle reflux for 8-12 hours. Monitor the reaction for completion by a suitable analytical method (e.g., HPLC or TLC).

-

Cooling and Quench: Cool the reactor contents to 20-25°C. In the 50L quench vessel, add 10 L of chilled water. Transfer the reaction mixture from the reactor to the quench vessel.

-

Neutralization and Extraction: Slowly add saturated sodium bicarbonate solution to the quench vessel while stirring until the pH of the aqueous layer is 7.0-7.5. Charge ethyl acetate (8 L) to the vessel and stir for 15 minutes. Stop stirring, allow the layers to separate, and drain the lower aqueous layer.

-

Solvent Concentration: Transfer the organic layer back to the clean reactor. Concentrate the solution under vacuum to approximately 1/3 of its original volume, removing most of the methanol and ethyl acetate.

-

Crystallization: Add toluene (4 L) to the concentrated residue and ensure everything is dissolved, warming gently if necessary. While stirring, slowly add heptane (8 L) as an anti-solvent. Cool the mixture to 0-5°C over 4 hours. Hold at this temperature for at least 2 hours to maximize crystal formation.

-

Isolation and Drying: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with cold (0°C) heptane (2 x 1 L). Dry the solid in a vacuum oven at 40-45°C until a constant weight is achieved.

-

Analysis: Analyze the final product for identity (NMR, MS), purity (HPLC), and residual solvent content (GC). Expected yield: 1.25-1.40 kg (80-90%).

Summary and Conclusions

The successful scale-up of Methyl 1-hydroxypyrazole-4-carboxylate hinges on a proactive approach to process safety and a fundamental shift in methodology from laboratory convenience to industrial robustness. The primary challenges—managing the thermal hazards of hydroxylamine hydrochloride and replacing chromatographic purification with controlled crystallization—can be effectively overcome with appropriate engineering controls and systematic process development. The protocol described herein provides a validated framework for the safe and efficient production of this intermediate at the kilogram scale, enabling further development and research. Future work could explore the use of flow chemistry to further enhance the safety profile of this transformation.[7]

References

- LEAP Online. (2005, October 10). Hydroxylamine hydrochloride MSDS.

- SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.

- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - Hydroxylamine hydrochloride.

- Thermo Fisher Scientific. (2010, November 16). Hydroxylamine hydrochloride - SAFETY DATA SHEET.

- MDPI. (2025, April 2). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.

- PMC. (2022, July 25). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase.

- IPCS. HYDROXYLAMINE HYDROCHLORIDE ICSC: 0709.

- ILO and WHO. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE.

- ChemicalBook. Ethyl pyrazole-4-carboxylate synthesis.

- Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.

- Google Patents. JPS58140073A - Preparation of 1-methyl-5-hydroxypyrazole.

- PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- RSC Publishing. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties.

Sources

- 1. sid.ir [sid.ir]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. leap.epa.ie [leap.epa.ie]

- 5. HYDROXYLAMINE HYDROCHLORIDE [training.itcilo.org]

- 6. fishersci.com [fishersci.com]

- 7. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]

Derivatization of Methyl 1-hydroxypyrazole-4-carboxylate for Biological Assays: Application Notes and Protocols

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in drug discovery and development.[1][2] Their versatile chemical nature allows for extensive derivatization, leading to a broad spectrum of biological activities.[3][4] Numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib and various anti-cancer therapies, feature a pyrazole core, highlighting its importance as a "privileged scaffold" in medicinal chemistry.[5][6][7] These compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[3][8] The derivatization of the pyrazole nucleus is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, enabling the fine-tuning of their biological effects.[9][10]

Methyl 1-hydroxypyrazole-4-carboxylate serves as a valuable starting material for creating diverse libraries of pyrazole derivatives. The hydroxyl group at the N1 position and the methyl ester at the C4 position offer two distinct handles for chemical modification. This guide provides detailed protocols for the derivatization of this scaffold, focusing on N-alkylation and ester hydrolysis followed by amide coupling, to generate novel compounds for biological screening.

Rationale for Derivatization

The goal of derivatizing methyl 1-hydroxypyrazole-4-carboxylate is to explore the structure-activity relationship (SAR) of this class of compounds. By systematically modifying the N1 and C4 positions, researchers can investigate how different functional groups impact the molecule's interaction with biological targets.

-

N1-Alkylation: Introducing various alkyl or aryl groups at the N1 position can significantly alter the compound's lipophilicity, solubility, and steric profile. These changes can influence cell permeability, target binding affinity, and metabolic stability.[11][12]

-

C4-Amidation: Conversion of the C4-ester to a diverse range of amides introduces new hydrogen bond donors and acceptors, which can be critical for specific interactions with protein targets.[13][14] This modification allows for the exploration of a wide chemical space to identify key binding motifs.

The resulting library of compounds can then be screened in a variety of biological assays to identify lead candidates with desired therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activity.[15][16][17]

Experimental Workflows and Visualizations

The derivatization of methyl 1-hydroxypyrazole-4-carboxylate can be approached through two primary synthetic routes, as illustrated below. These workflows allow for the systematic generation of a diverse library of compounds for biological evaluation.

Caption: Synthetic routes for derivatization.

Protocols

Protocol 1: N1-Alkylation of Methyl 1-hydroxypyrazole-4-carboxylate

This protocol details a general procedure for the N-alkylation of the pyrazole ring, a common strategy to modify the physicochemical properties of the molecule.[9]

Materials:

-

Methyl 1-hydroxypyrazole-4-carboxylate

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[11]

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)[9][18]

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of a suitable base (1.2 equivalents, e.g., K₂CO₃) in anhydrous DMF at room temperature under an inert atmosphere, add a solution of methyl 1-hydroxypyrazole-4-carboxylate (1.0 equivalent) in anhydrous DMF.[18]

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[19][20][21]

Protocol 2: Ester Hydrolysis of Methyl 1-hydroxypyrazole-4-carboxylate

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for amide bond formation.[13][22]

Materials:

-

Methyl 1-hydroxypyrazole-4-carboxylate (or its N-alkylated derivative)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) and Water (co-solvent system)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the pyrazole ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 ratio).

-

Add LiOH (1.5 - 2.0 equivalents) to the solution and stir at room temperature.[22]

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Once complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

-

A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.

-

If extracted, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.

-

The crude carboxylic acid is often pure enough for the next step, but can be recrystallized if necessary. Characterize by NMR and mass spectrometry.[19][20]

Protocol 3: Amide Coupling to Form Pyrazole-4-carboxamides

This protocol outlines the formation of an amide bond between the pyrazole carboxylic acid and a primary or secondary amine.[14]

Materials:

-

Pyrazole-4-carboxylic acid (from Protocol 2)

-

Primary or secondary amine

-

Anhydrous Dichloromethane (DCM) or DMF

-

Coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

-

Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the pyrazole-4-carboxylic acid (1.0 equivalent) in anhydrous DCM, add the coupling agent (1.1 equivalents) and the base (2.0 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Stir at room temperature for 2-12 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired pyrazole-4-carboxamide.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).[20][21][23]

Data Presentation and Characterization

All synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following table provides an example of how to present the characterization data for a synthesized derivative.

| Compound ID | Structure | R¹ | R² | Yield (%) | ¹H NMR (δ, ppm) | MS (m/z) |

| Ex-1 | Image of Structure | -CH₃ | -OCH₃ | 85 | 7.95 (s, 1H), 3.90 (s, 3H), 3.85 (s, 3H) | [M+H]⁺ calc: X, found: Y |

| Ex-2 | Image of Structure | -CH₂Ph | -NHCH₃ | 72 | 8.10 (s, 1H), 7.30-7.45 (m, 5H), 5.40 (s, 2H), 2.90 (d, 3H) | [M+H]⁺ calc: X, found: Y |

Biological Assays

The newly synthesized library of pyrazole derivatives can be subjected to a variety of biological assays to determine their potential therapeutic applications. The choice of assays will depend on the research focus.

Caption: Workflow for biological evaluation.

Commonly employed assays include:

-